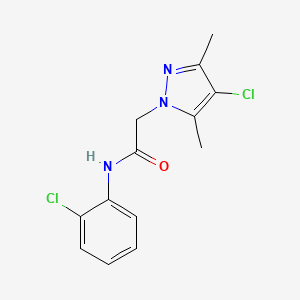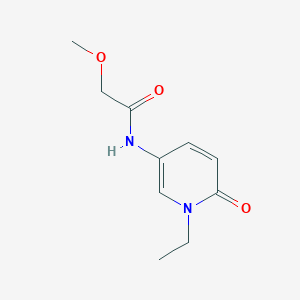
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide, also known as CDDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes, including cell proliferation, apoptosis, and inflammation. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the synthesis of inflammatory mediators. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has also been shown to inhibit the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro and in vivo studies have demonstrated that 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to exhibit anti-microbial activity against various pathogenic microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide can be synthesized using simple and cost-effective methods, making it an attractive compound for researchers working on a tight budget. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide is also stable under a wide range of conditions, allowing for easy storage and handling. Furthermore, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide exhibits low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide, including the development of novel synthetic methods for the preparation of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide and its derivatives, the investigation of its mechanism of action, and the development of new applications for 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide in various fields. In medicinal chemistry, future research could focus on the development of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide-based drugs with improved efficacy and safety profiles. In material science, future research could focus on the synthesis of new functional materials using 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide as a precursor. Furthermore, future research could investigate the potential of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide can be synthesized using simple and cost-effective methods and exhibits several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. Despite its advantages, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has some limitations, including its poor solubility in water. Future research could focus on the development of novel synthetic methods, the investigation of its mechanism of action, and the development of new applications for 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide in various fields.
Synthesis Methods
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3,5-dimethylpyrazole with 2-chloro-N-(2-chlorophenyl)acetamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol.
Scientific Research Applications
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In drug discovery, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In material science, 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and coordination polymers.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-13(15)9(2)18(17-8)7-12(19)16-11-6-4-3-5-10(11)14/h3-6H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGEPHHWVLIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)

![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)

![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)